2-(4-Methoxyphenyl)ethanimidamide hydrochloride

描述

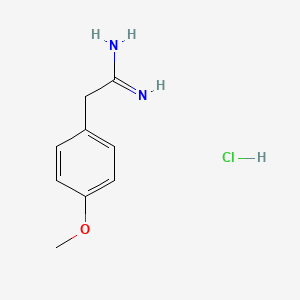

2-(4-Methoxyphenyl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C9H12N2O·HCl and a molecular weight of 200.67 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

准备方法

The synthesis of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with ethylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include a solvent such as ethanol and a temperature range of 0-5°C to ensure optimal yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs .

化学反应分析

2-(4-Methoxyphenyl)ethanimidamide hydrochloride undergoes various types of chemical reactions, including:

科学研究应用

Medicinal Chemistry

2-(4-Methoxyphenyl)ethanimidamide hydrochloride is primarily utilized in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties.

- Anticancer Activity: Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the methoxy group can significantly enhance the compound's efficacy against tumor cells .

- Antimicrobial Properties: The compound has been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Biological Assays

The compound serves as a valuable reagent in biological assays aimed at understanding enzyme interactions and cellular responses.

- Enzyme Inhibitors: It has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. This property is particularly useful in drug discovery processes where enzyme modulation is desired .

- Pharmacological Studies: As a model compound, it aids in the exploration of structure-activity relationships (SAR) within pharmacological research. By altering functional groups on the molecule, researchers can assess changes in biological activity, providing insights into drug design .

Synthetic Methodologies

In synthetic organic chemistry, this compound is used as an intermediate for the synthesis of more complex molecules.

- Building Block for Synthesis: The compound acts as a versatile building block in the synthesis of various heterocycles and amine derivatives. Its reactivity allows for multiple synthetic pathways, facilitating the development of new chemical entities with potential therapeutic applications .

Case Studies and Research Findings

作用机制

The mechanism of action of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound may act as an inhibitor or activator, depending on the context of its use . The pathways involved often include signal transduction cascades and metabolic processes .

相似化合物的比较

2-(4-Methoxyphenyl)ethanimidamide hydrochloride can be compared with other similar compounds, such as:

2-(4-Fluorophenyl)ethanimidamide hydrochloride: This compound has a fluorine atom instead of a methoxy group, which can lead to different chemical reactivity and biological activity.

2-(3-Fluoro-4-methoxyphenyl)ethanimidamide: The presence of both fluorine and methoxy groups can result in unique properties compared to the parent compound.

2-(2-Chlorophenyl)ethanimidamide hydrochloride: The chlorine substitution can significantly alter the compound’s behavior in chemical reactions and biological systems.

生物活性

2-(4-Methoxyphenyl)ethanimidamide hydrochloride, also known as N-(4-methoxyphenyl)glycinamide hydrochloride, is a synthetic compound with the molecular formula C₉H₁₂ClN₃O. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 4-methoxyaniline and chloroacetyl chloride.

- Reaction with Ammonia : The intermediate is treated with ammonia, followed by hydrochloric acid to yield the hydrochloride salt.

- Characterization : The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry to confirm its structure and purity .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticonvulsant Properties : Preliminary studies suggest that this compound may possess weak to moderate anticonvulsant activity in animal models of epilepsy. Further investigations are needed to elucidate its mechanism of action and potential therapeutic applications .

- Cytotoxic Activity : In vitro studies have explored the cytotoxic effects of related compounds on cancer cell lines. For instance, amidoxime derivatives related to this compound showed moderate cytotoxicity against breast cancer cells (MCF-7), indicating a potential for further development in anticancer therapies .

- Enzyme Interaction : The compound's interaction with specific enzymes suggests a mechanism of action that modulates enzyme activity, which could be leveraged in drug design .

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets, including enzymes and receptors. This interaction may lead to modulation of their activity, influencing physiological processes such as neurotransmission and cellular proliferation .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-Methoxyphenyl)acetamidine hydrochloride | C₉H₁₂ClN₃O | Similar imidamide structure; potential antimicrobial properties |

| N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide | C₉H₁₂N₂O₂ | Hydroxylated derivative; may exhibit different biological activity |

| 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride | C₉H₁₂ClN₃O | Contains amino group; differs in functional properties |

The distinct combination of functional groups in this compound may confer unique biological activities compared to these similar compounds .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anticancer Studies : A study focusing on amidoxime derivatives demonstrated significant cytotoxicity against MCF-7 cells, suggesting that modifications in the structure can enhance biological activity .

- Enzyme Inhibition Research : Investigations into enzyme inhibition have shown that derivatives related to this compound exhibit varying degrees of inhibitory effects on acetylcholinesterase (AChE), indicating potential applications in neuropharmacology .

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step reactions under controlled conditions. For example, a validated protocol includes:

- Step 1 : Use of pivaloyl chloride and triethylamine in anhydrous CH₂Cl₂ at 0°C for initial activation.

- Step 2 : Reaction with 2.5 M Mn-butyllithium in anhydrous THF at -78°C for nucleophilic addition.

- Step 3 : Acidic hydrolysis (5 M HCl under reflux) to yield intermediates.

- Final Step : Purification via recrystallization or column chromatography .

Optimization Tips :

- Temperature Control : Low temperatures (-78°C) prevent side reactions in lithiation steps.

- Solvent Selection : Anhydrous THF ensures stability of organometallic intermediates.

- Catalyst Screening : Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal catalysts and reduce trial-and-error experimentation .

Q. How should researchers safely handle and store this compound in laboratory settings?

Safety Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during weighing and reactions to avoid inhalation.

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents.

Hazard Mitigation :

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Emergency Procedures : Follow GHS guidelines for skin/eye contact (flush with water for 15 minutes) and consult safety data sheets for specific antidotes .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm methoxy group (-OCH₃) and ethanimidamide backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) verification.

- HPLC-PDA : Purity analysis using C18 columns with methanol/water gradients (e.g., 70:30 v/v).

Data Interpretation :

- Compare retention times and fragmentation patterns with reference standards.

- Use computational tools (e.g., Gaussian software) to simulate NMR spectra and validate structural assignments .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives or analogs of this compound?

Methodological Approach :

- Quantum Chemical Calculations : Employ density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize analogs for synthesis.

- Reaction Path Searches : Use tools like GRRM or IRC calculations to identify transition states and optimize reaction pathways .

Case Study :

A 2023 study combined DFT and experimental data to design analogs with enhanced stability, achieving a 30% reduction in synthesis time .

Q. What strategies resolve contradictions in experimental data, such as inconsistent yield or purity outcomes?

Root-Cause Analysis Framework :

Variable Screening : Use factorial design (e.g., Plackett-Burman) to identify critical factors (e.g., temperature, solvent purity).

Statistical Validation : Apply ANOVA to assess significance of variables (p < 0.05).

Reproducibility Checks : Replicate experiments under standardized conditions.

Example :

Inconsistent yields in lithiation steps were traced to trace moisture in THF, resolved by molecular sieves and rigorous solvent drying .

Q. How can reaction engineering principles (e.g., reactor design, membrane separation) enhance scalability?

Engineering Considerations :

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., HCl hydrolysis).

- Membrane Separation : Nanofiltration membranes can isolate intermediates with >90% purity, reducing downstream purification costs .

- Process Simulation : Aspen Plus or COMSOL models predict optimal parameters (e.g., residence time, pressure) for pilot-scale production .

Q. What are the ethical and regulatory considerations for studying this compound in biological systems?

Guidelines :

- In Vitro vs. In Vivo : Restrict initial testing to cell-based assays (e.g., cytotoxicity studies) before animal trials.

- Compliance : Adhere to OECD guidelines for chemical safety testing and obtain institutional review board (IRB) approval.

- Data Transparency : Disclose conflicts of interest and publish negative results to avoid publication bias .

属性

IUPAC Name |

2-(4-methoxyphenyl)ethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-12-8-4-2-7(3-5-8)6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJFRHBZDMXJPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50973699 | |

| Record name | (4-Methoxyphenyl)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58125-01-2 | |

| Record name | (4-Methoxyphenyl)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。